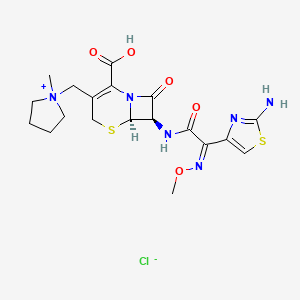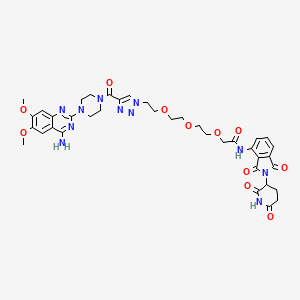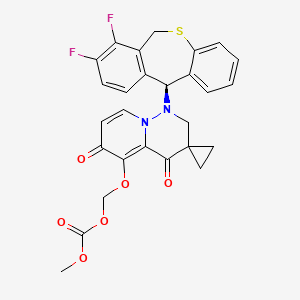
Antibacterial agent 123
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 123 is a synthetic compound known for its potent antibacterial properties. It is designed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound has gained significant attention in the scientific community due to its unique mechanism of action and broad-spectrum efficacy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 123 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance its antibacterial activity. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves rigorous quality control measures to maintain consistency and efficacy. The raw materials are sourced from reliable suppliers, and the entire production process is monitored to minimize impurities and ensure compliance with regulatory standards.
化学反応の分析
Types of Reactions
Antibacterial agent 123 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive intermediates.
Reduction: The compound can also undergo reduction reactions, where it gains electrons or hydrogen atoms.
Substitution: In these reactions, one functional group in the molecule is replaced by another, which can alter its antibacterial properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with slightly different antibacterial properties. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent forms.
科学的研究の応用
Antibacterial agent 123 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic routes for similar compounds.
Biology: Researchers use it to investigate the interactions between antibacterial agents and bacterial cells, including the pathways involved in bacterial resistance.
Medicine: In clinical settings, this compound is tested for its efficacy in treating various bacterial infections, particularly those caused by multi-drug resistant strains.
Industry: The compound is incorporated into various products, such as disinfectants and coatings, to enhance their antibacterial properties.
作用機序
The mechanism of action of Antibacterial agent 123 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the formation of the cell wall, leading to cell lysis and death. The compound also disrupts bacterial protein synthesis by binding to the ribosomal subunits, preventing the translation of essential proteins. This dual mechanism makes it highly effective against a broad range of bacteria.
類似化合物との比較
Similar Compounds
Penicillin: Like Antibacterial agent 123, penicillin targets bacterial cell wall synthesis but has a different chemical structure.
Tetracycline: This compound also inhibits protein synthesis but binds to a different site on the ribosome.
Ciprofloxacin: It targets bacterial DNA gyrase, a different mechanism compared to this compound.
Uniqueness
This compound stands out due to its dual mechanism of action, targeting both cell wall synthesis and protein synthesis. This makes it less likely for bacteria to develop resistance compared to compounds with a single target. Additionally, its broad-spectrum activity and efficacy against drug-resistant strains highlight its potential as a valuable antibacterial agent in both clinical and industrial applications.
特性
分子式 |
C17H8F9N3O |
|---|---|
分子量 |
441.25 g/mol |
IUPAC名 |
2,7-bis(trifluoromethyl)-5-[[5-(trifluoromethyl)pyridin-2-yl]amino]-1H-quinolin-4-one |
InChI |
InChI=1S/C17H8F9N3O/c18-15(19,20)7-1-2-13(27-6-7)29-10-4-8(16(21,22)23)3-9-14(10)11(30)5-12(28-9)17(24,25)26/h1-6H,(H,27,29)(H,28,30) |
InChIキー |
RYODTJWRFFACTO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C(F)(F)F)NC2=CC(=CC3=C2C(=O)C=C(N3)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


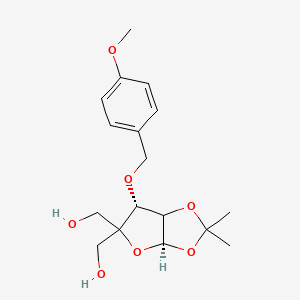



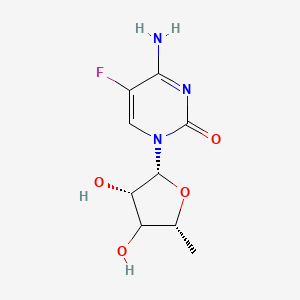
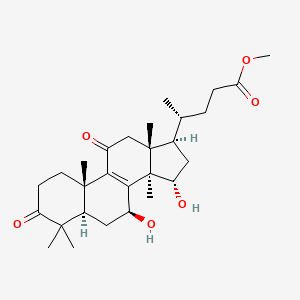
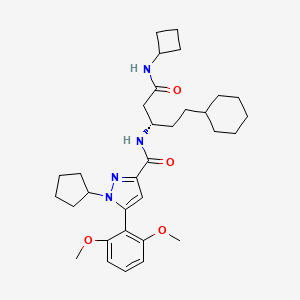


![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12407783.png)
